molecular formula C9H14O4 B7971096 (1R,3S)-1,3-Cyclohexanedicarboxylic acid monomethyl ester

(1R,3S)-1,3-Cyclohexanedicarboxylic acid monomethyl ester

Cat. No.: B7971096
M. Wt: 186.20 g/mol
InChI Key: PODOUIALODEQFA-NKWVEPMBSA-N
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Description

(1R,3S)-1,3-Cyclohexanedicarboxylic acid monomethyl ester is an organic compound with a unique stereochemistry It is a derivative of cyclohexane, featuring two carboxylic acid groups and one ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,3S)-1,3-Cyclohexanedicarboxylic acid monomethyl ester can be achieved through several methods. One common approach is the Steglich esterification, which involves the reaction of a carboxylic acid with an alcohol in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) . This method is favored for its mild reaction conditions and high yields.

Another method involves the monohydrolysis of dicarboxylic esters using silica gel as a mediator. This process involves the silanolysis of the ester at elevated temperatures, followed by cleavage of the silyl ester under mild conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale esterification processes. These processes often utilize continuous flow reactors to ensure consistent product quality and high efficiency. The choice of solvents and reagents is optimized to minimize environmental impact and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

(1R,3S)-1,3-Cyclohexanedicarboxylic acid monomethyl ester undergoes various chemical reactions, including:

    Oxidation: The ester group can be oxidized to form corresponding carboxylic acids.

    Reduction: The ester can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The ester group can participate in nucleophilic substitution reactions, forming different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like LiAlH4 and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles such as amines and alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of dicarboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various ester derivatives.

Scientific Research Applications

(1R,3S)-1,3-Cyclohexanedicarboxylic acid monomethyl ester has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique stereochemistry.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of polymers and materials with specific properties.

Mechanism of Action

The mechanism of action of (1R,3S)-1,3-Cyclohexanedicarboxylic acid monomethyl ester depends on its application. In biochemical contexts, it may interact with specific enzymes or receptors, influencing biochemical pathways. The exact molecular targets and pathways can vary based on the specific use case and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

Properties

IUPAC Name

(1S,3R)-3-methoxycarbonylcyclohexane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O4/c1-13-9(12)7-4-2-3-6(5-7)8(10)11/h6-7H,2-5H2,1H3,(H,10,11)/t6-,7+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PODOUIALODEQFA-NKWVEPMBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCCC(C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1CCC[C@@H](C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00458300
Record name AG-G-90137
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00458300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

733742-58-0
Record name AG-G-90137
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00458300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 1,3-cyclohexanedicarboxylic acid (10 g, 58 mmol) in MeOH (50 mL) was added conc. H2SO4 (2 mL). Then the mixture was stirred at room temperature for 4 hrs. The mixture was concentrated under reduced pressure, and then partitioned between ethyl acetate and a saturated aqueous NaHCO3 solution. The organic phase was washed with brine, dried over Na2SO4, and evaporated to give dimethyl 1,3-cyclohexanedicarboxylate as a colorless oil (11.6 g, yield; quant.). To a solution of dimethyl 1,3-cyclohexanedicarboxylate (11.6 g, 57.9 mmol) in MeOH (58 mL) was added a 1N NaOH solution (58 mL) dropwise over 1 hr at 0° C. The resulting mixture was stirred at 0° C. for 0.5 hrs, and at room temperature for 2 hrs. The mixture was concentrated under reduced pressure, and the residual solution was partitioned between ethyl acetate and water. The aqueous phase was separated, acidified with conc. HCl (15 mL), saturated with NaCl, and then extracted with ethyl acetate. The extract was dried over Na2SO4, filtered and concentrated under reduced pressure to give 3-(methoxycarbonyl)cyclohexanecarboxylic acid as a colorless oil (6.16 g, yield; 57%).
Quantity
11.6 g
Type
reactant
Reaction Step One
Name
Quantity
58 mL
Type
reactant
Reaction Step One
Name
Quantity
58 mL
Type
solvent
Reaction Step One

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